molecular formula C9H7FN2O2S B10911574 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B10911574
M. Wt: 226.23 g/mol
InChI Key: AYHHHBAQUWTFFS-UHFFFAOYSA-N
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Description

1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a fluorothiophene moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Fluorothiophene Moiety: The initial step involves the synthesis of the 5-fluorothiophene-2-carbaldehyde. This can be achieved through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor.

    Coupling Reaction: The 5-fluorothiophene-2-carbaldehyde is then subjected to a coupling reaction with a suitable pyrazole derivative. This can be done using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorothiophene moiety can interact with biological membranes, while the pyrazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

1-[(5-fluorothiophen-2-yl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H7FN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14)

InChI Key

AYHHHBAQUWTFFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

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